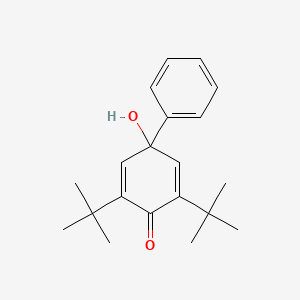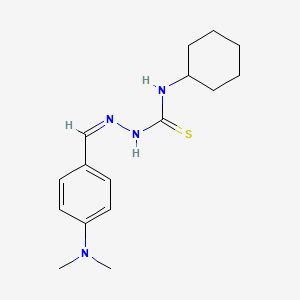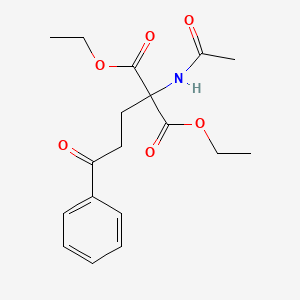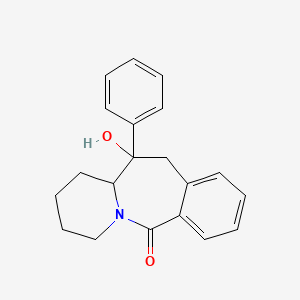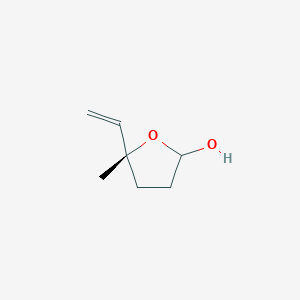![molecular formula C15H17BrSi B11943772 [3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)
[3-(3-Bromophenyl)phenyl]-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromophenyl)phenyl]-trimethylsilane typically involves the reaction of 3-bromophenylboronic acid with phenyltrimethylsilane under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(3-Bromophenyl)phenyl]-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azido- or thiophenyl derivatives.
Oxidation Reactions: Products include quinones or other oxidized phenyl derivatives.
Reduction Reactions: Products include phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(3-Bromophenyl)phenyl]-trimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. The bromophenyl group can be functionalized to introduce various pharmacophores, making it a valuable intermediate in drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific biological activities, such as anticancer or antimicrobial properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can improve the mechanical and thermal properties of the resulting materials .
Wirkmechanismus
The mechanism of action of [3-(3-Bromophenyl)phenyl]-trimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The trimethylsilane group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(3-Bromophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine: This compound shares a similar bromophenyl group but has a triazine core instead of a trimethylsilane group.
(3-Bromophenyl)triphenylsilane: This compound has a triphenylsilane group instead of a trimethylsilane group.
4-amino-6-(3-(3-bromophenyl)phenyl)-5-cyano-7-(β-L-xylofuranose)pyrrolo[2,3-d]pyrimidine: This compound contains a bromophenyl group but has a more complex pyrrolo[2,3-d]pyrimidine structure.
Uniqueness
[3-(3-Bromophenyl)phenyl]-trimethylsilane is unique due to its combination of a bromophenyl group and a trimethylsilane group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H17BrSi |
|---|---|
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
[3-(3-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(16)10-12/h4-11H,1-3H3 |
InChI-Schlüssel |
QWRPTXCZXIXGHH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


